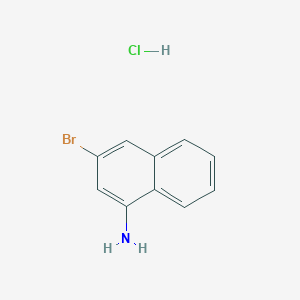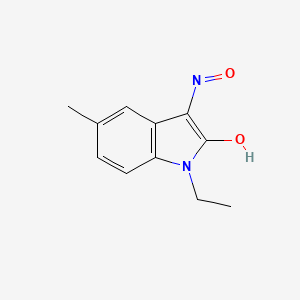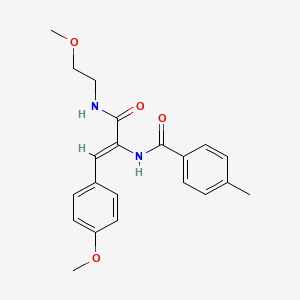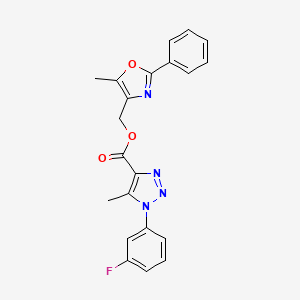![molecular formula C13H10BrCl2NO B2490792 4-Brom-2-{[(3,4-Dichlorphenyl)amino]methyl}phenol CAS No. 1232780-77-6](/img/structure/B2490792.png)
4-Brom-2-{[(3,4-Dichlorphenyl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}phenol has several scientific research applications, including:
Wirkmechanismus
Target of Action
It is often used as a biochemical for proteomics research , suggesting that it may interact with proteins or enzymes in the cell.
Mode of Action
It’s known that brominated compounds often participate in cross-coupling reactions . In such reactions, the bromine atom in the compound can be replaced by other groups, leading to the formation of new compounds. This suggests that 4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}phenol may interact with its targets by undergoing similar reactions.
Biochemical Pathways
Brominated compounds are often involved in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may affect biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
As a result, its impact on bioavailability is currently unknown .
Result of Action
Given its use in proteomics research , it may have effects on protein structure or function.
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially affect its reactivity and stability .
Vorbereitungsmethoden
The synthesis of 4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}phenol typically involves the reaction of 4-bromophenol with 3,4-dichlorobenzylamine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}phenol can be compared with other similar compounds, such as:
4-Bromo-2-methylphenol: This compound has a similar bromophenol structure but lacks the dichlorophenylamino group, making it less complex and potentially less versatile in its applications.
4-Bromo-2-{[(3,4-dichlorophenyl)imino]methyl}phenol: This compound has an imino group instead of an amino group, which may result in different chemical reactivity and biological activity.
The uniqueness of 4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}phenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
4-bromo-2-[(3,4-dichloroanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl2NO/c14-9-1-4-13(18)8(5-9)7-17-10-2-3-11(15)12(16)6-10/h1-6,17-18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZWQPZILSSHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=C(C=CC(=C2)Br)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl ({5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}carbamoyl)formate](/img/structure/B2490709.png)


![N-(3-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2490716.png)
![1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2490717.png)
![ethyl (2E)-2-[(furan-2-carbonyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2490718.png)
![4-butyl-1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2490722.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2490724.png)



![(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2490730.png)

